
H-Lys-OMe.2HCl in Proteomics Research: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-Lys-OMe.2HCl

Cat. No.: B554999 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of H-Lys-OMe.2HCl (L-Lysine methyl

ester dihydrochloride), detailing its properties, applications, and experimental use in the field of

proteomics research.

Introduction to H-Lys-OMe.2HCl
H-Lys-OMe.2HCl is a derivative of the essential amino acid L-lysine, where the carboxyl group

is protected as a methyl ester and the amino groups are protonated as a dihydrochloride salt.

[1] This modification of the lysine molecule imparts specific chemical properties that make it a

valuable reagent in both peptide synthesis and, more specifically, in certain proteomics

applications. While its primary and most established role is as a building block in solid-phase

and solution-phase peptide synthesis, its utility in proteomics is centered on its ability to

enhance the incorporation of lysine and its analogs into proteins within cellular systems.[1]

Physicochemical Properties and Specifications
The key physicochemical properties of H-Lys-OMe.2HCl are summarized in the table below,

compiled from various commercial and analytical sources. These properties are critical for its

handling, storage, and application in experimental settings.
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Property Value References

Synonyms

L-Lysine methyl ester

dihydrochloride, H-Lys-OMe

dihydrochloride

[1][2]

CAS Number 26348-70-9 [1][2][3]

Molecular Formula C₇H₁₆N₂O₂·2HCl [1][2][3]

Molecular Weight 233.14 g/mol [1][2][3]

Appearance
White to off-white powder or

crystals
[1][2][3]

Purity
>98% (Typically determined by

NMR or HPLC)
[1][2][3]

Melting Point 192 - 197 °C [1][2]

Solubility Highly soluble in water [1]

Optical Rotation [α]²⁰/D +13° to +19° (c=5, H₂O) [1]

Storage

Room temperature, ideally

<15°C, in a sealed container

under inert gas, protected from

moisture. Material is

hygroscopic.

[1][3]

Core Application in Proteomics: Enhanced Cellular
Incorporation
The primary application of H-Lys-OMe.2HCl in proteomics is to facilitate the efficient

incorporation of lysine or unnatural lysine analogs into proteins in cell culture-based

experiments. This is particularly relevant for quantitative proteomics techniques like Stable

Isotope Labeling by Amino Acids in Cell Culture (SILAC).

The methyl ester group increases the hydrophobicity of the lysine molecule, which can

significantly enhance its transport across the cell membrane. Once inside the cell, endogenous
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esterases are thought to hydrolyze the methyl ester, releasing the free amino acid, which can

then be charged to its cognate tRNA and incorporated into newly synthesized proteins. This

strategy has been shown to improve the incorporation efficiency of both natural and unnatural

amino acids by 2- to 6-fold compared to using the free acid form.

This enhanced uptake is particularly advantageous when using expensive stable isotope-

labeled or complex unnatural amino acids, as it allows for lower concentrations to be used in

the culture medium, saving costs and materials.

Experimental Workflow: Enhanced SILAC Labeling
The following diagram illustrates the workflow for using a methyl-esterified lysine analog (such

as a stable isotope-labeled version of H-Lys-OMe) for enhanced protein labeling in a

quantitative proteomics experiment.
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Cell Culture & Labeling
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Workflow for enhanced SILAC labeling using lysine methyl ester.
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Detailed Experimental Protocol: Enhanced Incorporation
of Lysine Analogs
This protocol is adapted from methodologies demonstrating the enhanced incorporation of

amino acid methyl esters in E. coli and is applicable to mammalian cell lines for SILAC

experiments.

Materials:

H-Lys-OMe.2HCl or a stable isotope-labeled variant (e.g., ¹³C₆,¹⁵N₂-L-Lysine-OMe.2HCl)

Lysine-free cell culture medium (e.g., SILAC DMEM)

Dialyzed fetal bovine serum (dFBS)

Cell line of interest

Standard cell culture reagents and equipment

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protein quantitation assay (e.g., BCA assay)

Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, Trypsin/Lys-

C)

LC-MS/MS system

Procedure:

Preparation of SILAC Medium: Prepare the "heavy" SILAC medium by supplementing lysine-

free DMEM with the desired final concentration of the stable isotope-labeled lysine methyl

ester. The optimal concentration may need to be determined empirically but can be

significantly lower than the standard concentration for the free amino acid form. Also

supplement with L-proline if arginine-to-proline conversion is a concern in your cell line. Add

dialyzed FBS to the required percentage.

Cell Culture and Labeling:
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Culture the cells in the prepared "heavy" SILAC medium.

Passage the cells for at least five to six doublings to ensure complete incorporation of the

heavy-labeled lysine into the cellular proteome.

Concurrently, grow a control "light" cell population in medium containing the unlabeled,

standard lysine.

Cell Harvest and Lysis:

Harvest the "heavy" and "light" cell populations.

For quantitative experiments, mix equal numbers of cells (or equal amounts of protein

lysate) from the heavy and light populations.

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

Protein Digestion:

Quantify the protein concentration of the mixed lysate.

Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel

digestion.

Reduction: Reduce disulfide bonds with DTT at 56°C for 30 minutes.

Alkylation: Alkylate cysteine residues with iodoacetamide at room temperature in the dark

for 30 minutes.

Digestion: Dilute the sample to reduce the denaturant concentration and digest with a

protease mix (e.g., Trypsin/Lys-C) overnight at 37°C.

Sample Cleanup and LC-MS/MS Analysis:

Acidify the digest to stop the enzymatic reaction.

Clean up the peptide mixture using a desalting column (e.g., C18 StageTip).

Analyze the peptides by LC-MS/MS.
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Data Analysis:

Use appropriate proteomics software (e.g., MaxQuant) to identify peptides and quantify

the relative abundance of heavy and light peptides. The software should be configured to

search for the mass shift corresponding to the heavy lysine isotope.

Other Applications
Peptide Synthesis
H-Lys-OMe.2HCl is a fundamental building block for the synthesis of peptides.[1] The methyl

ester protection of the C-terminus allows for the selective formation of peptide bonds at the N-

terminus without self-polymerization. It is compatible with standard peptide synthesis protocols,

including Fmoc and Boc chemistry.[1] This is particularly relevant to proteomics for the

synthesis of stable isotope-labeled peptides, which are used as internal standards for targeted

protein quantification (e.g., in Selected Reaction Monitoring - SRM or Parallel Reaction

Monitoring - PRM assays).

Safety and Handling
H-Lys-OMe.2HCl should be handled with appropriate safety precautions in a laboratory setting.
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Aspect Recommendation References

Personal Protective Equipment
Wear gloves, safety goggles,

and a lab coat.
[1]

Inhalation

Avoid inhaling dust. May cause

respiratory irritation. Use in a

well-ventilated area.

[1]

Skin and Eye Contact

Causes skin and eye irritation.

In case of contact, rinse

thoroughly with water.

[1]

Storage

Store in a cool, dry, and dark

place in a tightly sealed

container. The material is

hygroscopic.

[1]

Disposal

Dispose of in accordance with

local, state, and federal

regulations for chemical waste.

[1]

Conclusion
H-Lys-OMe.2HCl serves a specific and valuable role in proteomics research, primarily by

enhancing the cellular uptake of lysine and its analogs for metabolic labeling experiments. Its

utility in improving the efficiency of techniques like SILAC makes it a cost-effective and valuable

tool for quantitative proteomics studies. While its main application remains in peptide synthesis,

researchers in proteomics can leverage its properties to improve in vivo labeling strategies,

particularly when working with valuable isotope-labeled or unnatural amino acids. A thorough

understanding of its properties and the experimental protocols for its use is essential for its

successful application in a research setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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